molecular formula C9H14N3Na2O14P3 B7803715 Cytidine-5'-triphosphate disodium salt

Cytidine-5'-triphosphate disodium salt

Cat. No. B7803715
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-WFIJOQBCSA-L
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Description

Cytidine-5’-triphosphate disodium salt, also known as CTP, is a pyrimidine nucleoside triphosphate . It is involved in a variety of biochemical reactions, including the synthesis of RNA by RNA polymerases . It is used as a substrate for CMP-neuNAc synthetase(s) which produce CMP-neuNAc used in sialylation reactions . It is also used as a substrate of CTP:phosphocholine cytidylyltransferase(s), supporting the formation of phosphatidylcholine via the formation of CDP-choline .


Synthesis Analysis

Cytidine-5’-triphosphate disodium salt is synthesized from 5’-CMP through enzymatic phosphorylation .


Molecular Structure Analysis

The molecular formula of Cytidine-5’-triphosphate disodium salt is C9H14N3Na2O14P3 . Its molecular weight is 527.12 .


Chemical Reactions Analysis

CTP is involved in a variety of biochemical reactions. It is used in the synthesis of RNA by RNA polymerases . It is also used as a substrate for CMP-neuNAc synthetase(s) which produce CMP-neuNAc used in sialylation reactions . Additionally, it is used as a substrate of CTP:phosphocholine cytidylyltransferase(s), supporting the formation of phosphatidylcholine via the formation of CDP-choline .


Physical And Chemical Properties Analysis

Cytidine-5’-triphosphate disodium salt is a white crystalline powder . It is also a cation-permeable ligand gated ion channel (P2X purinergic receptor) agonist .

Mechanism of Action

Target of Action

Cytidine-5’-triphosphate disodium salt, also known as CTP, interacts with several targets. These include 3-deoxy-manno-octulosonate cytidylyltransferase in Escherichia coli , uridine-cytidine kinase 2 in humans , and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Thermotoga maritima . These targets play crucial roles in various biochemical reactions, including the synthesis of RNA by RNA polymerases .

Mode of Action

CTP prevents the action of aspartate carbamoyltransferase , an enzyme that participates in pyrimidine biosynthesis . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It also serves as a molecule of high energy, similar to adenosine triphosphate (ATP) .

Biochemical Pathways

CTP is involved in a variety of biochemical reactions. It is used in the synthesis of RNA by RNA polymerases . It acts as a substrate for CMP-neuNAc synthetase(s) , which produce CMP-neuNAc used in sialylation reactions . It also acts as a substrate of CTP:phosphocholine cytidylyltransferase(s) , supporting the formation of phosphatidylcholine via the formation of CDP-choline .

Pharmacokinetics

It is known that ctp is a cation-permeable ligand-gated ion channel (p2x purinergic receptor) agonist . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CTP and their impact on its bioavailability.

Result of Action

The action of CTP results in various molecular and cellular effects. It prevents the action of aspartate carbamoyltransferase, thereby influencing pyrimidine biosynthesis . It also plays a role in the biosynthesis of glycerophospholipids and the glycosylation of proteins .

Action Environment

It is known that ctp is stored under desiccating conditions at -20°c

Safety and Hazards

CTP is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with eyes, skin, and clothing .

Future Directions

CTP may be useful in the development of new antiviral drugs . It has been found that an enzyme expressed in humans catalyzes the dehydration of CTP to produce another triphosphate abbreviated as ddhCTP, which resembles current antivirals that disrupt RNA genome replication in some viruses .

properties

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQMDTRPCFJJND-WFIJOQBCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3Na2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036110
Record name Cytidine 5'-triphosphate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine-5'-triphosphate disodium salt

CAS RN

36051-68-0
Record name Cytidine 5'-triphosphate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine 5'-(disodium dihydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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